molecular formula C18H25N3O4 B6965157 [1-(2-Methoxy-6-methylpyridine-3-carbonyl)piperidin-2-yl]-morpholin-4-ylmethanone

[1-(2-Methoxy-6-methylpyridine-3-carbonyl)piperidin-2-yl]-morpholin-4-ylmethanone

Cat. No.: B6965157
M. Wt: 347.4 g/mol
InChI Key: FTKSYVDJFTUTOP-UHFFFAOYSA-N
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Description

[1-(2-Methoxy-6-methylpyridine-3-carbonyl)piperidin-2-yl]-morpholin-4-ylmethanone: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyridine ring, a piperidine ring, and a morpholine ring, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

[1-(2-methoxy-6-methylpyridine-3-carbonyl)piperidin-2-yl]-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4/c1-13-6-7-14(16(19-13)24-2)17(22)21-8-4-3-5-15(21)18(23)20-9-11-25-12-10-20/h6-7,15H,3-5,8-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKSYVDJFTUTOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)N2CCCCC2C(=O)N3CCOCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Methoxy-6-methylpyridine-3-carbonyl)piperidin-2-yl]-morpholin-4-ylmethanone typically involves multiple steps, starting with the preparation of the pyridine derivative The methoxy and methyl groups are introduced through nucleophilic substitution reactions

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The purification process may involve recrystallization or chromatography techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the pyridine ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions are common, especially at the positions adjacent to the nitrogen atoms in the piperidine and morpholine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alkoxides are often employed under basic conditions.

Major Products:

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols are typically formed.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.

    Material Science: It may be used in the synthesis of advanced materials with specific properties.

Biology:

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Drug Development: Its unique structure allows for the exploration of new therapeutic agents.

Medicine:

    Pharmacology: The compound’s potential as a drug candidate can be explored for treating various diseases.

    Diagnostics: It may be used in the development of diagnostic tools.

Industry:

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules.

    Agriculture: It may have applications in the development of agrochemicals.

Mechanism of Action

The mechanism by which [1-(2-Methoxy-6-methylpyridine-3-carbonyl)piperidin-2-yl]-morpholin-4-ylmethanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

  • [1-(2-Methoxy-6-methylpyridine-3-carbonyl)piperidin-4-yl]-morpholin-4-ylmethanone
  • [1-(2-Methoxy-6-methylpyridine-3-carbonyl)piperidin-3-yl]-morpholin-4-ylmethanone

Uniqueness: The unique combination of the pyridine, piperidine, and morpholine rings in [1-(2-Methoxy-6-methylpyridine-3-carbonyl)piperidin-2-yl]-morpholin-4-ylmethanone sets it apart from other similar compounds. This structure provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

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